molecular formula C12H15ClF3N3O B2727506 2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one CAS No. 2411296-99-4

2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one

Cat. No.: B2727506
CAS No.: 2411296-99-4
M. Wt: 309.72
InChI Key: WNEPMVJQNDSHRG-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one is a complex organic compound featuring a trifluoromethyl group, an imidazole ring, and a piperidine moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the chlorine atom .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and imidazole ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides a versatile site for further chemical modifications .

Properties

IUPAC Name

2-chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3O/c1-7(13)11(20)19-4-2-3-8(6-19)10-17-5-9(18-10)12(14,15)16/h5,7-8H,2-4,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEPMVJQNDSHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)C2=NC=C(N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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